molecular formula C20H23NO3 B3871163 2,6-bis(4-methoxyphenyl)-3-methylpiperidin-4-one CAS No. 138453-07-3

2,6-bis(4-methoxyphenyl)-3-methylpiperidin-4-one

Cat. No.: B3871163
CAS No.: 138453-07-3
M. Wt: 325.4 g/mol
InChI Key: LUPLWIXSMMGDLK-UHFFFAOYSA-N
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Description

2,6-bis(4-methoxyphenyl)-3-methylpiperidin-4-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of two methoxyphenyl groups attached to a piperidinone ring, making it a valuable scaffold for the development of new chemical entities.

Preparation Methods

The synthesis of 2,6-bis(4-methoxyphenyl)-3-methylpiperidin-4-one typically involves a multi-step process. One common method starts with the condensation of p-anisaldehyde with acetone and ammonium acetate trihydrate in a Mannich reaction to form 2,6-bis(4-methoxyphenyl)piperidin-4-one . This intermediate is then methylated using iodomethane and anhydrous potassium carbonate to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis.

Chemical Reactions Analysis

2,6-bis(4-methoxyphenyl)-3-methylpiperidin-4-one undergoes various chemical reactions, including:

Common reagents used in these reactions include hydroxylamine hydrochloride for oximation and iodomethane for methylation . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

2,6-bis(4-methoxyphenyl)-3-methylpiperidin-4-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern on the piperidinone ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2,6-bis(4-methoxyphenyl)-3-methylpiperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-13-19(22)12-18(14-4-8-16(23-2)9-5-14)21-20(13)15-6-10-17(24-3)11-7-15/h4-11,13,18,20-21H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUPLWIXSMMGDLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NC(CC1=O)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00317665
Record name 4-Piperidinone, 2,6-bis(4-methoxyphenyl)-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00317665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138453-07-3
Record name 4-Piperidinone, 2,6-bis(4-methoxyphenyl)-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00317665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-bis(4-methoxyphenyl)-3-methylpiperidin-4-one
Reactant of Route 2
2,6-bis(4-methoxyphenyl)-3-methylpiperidin-4-one
Reactant of Route 3
2,6-bis(4-methoxyphenyl)-3-methylpiperidin-4-one
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
2,6-bis(4-methoxyphenyl)-3-methylpiperidin-4-one

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